molecular formula C10H15BrS B13494130 3-(2-(Bromomethyl)-2-methylbutyl)thiophene

3-(2-(Bromomethyl)-2-methylbutyl)thiophene

Cat. No.: B13494130
M. Wt: 247.20 g/mol
InChI Key: FCQMXZUHSXVSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming new carbon-heteroatom bonds.

Key Reactions:

  • Alkoxylation: Reaction with sodium methoxide (NaOMe) in methanol yields the corresponding methoxy derivative.
    3-(2-(Bromomethyl)-2-methylbutyl)thiophene+NaOMe3-(2-(Methoxymethyl)-2-methylbutyl)thiophene+NaBr\text{this compound} + \text{NaOMe} \rightarrow \text{3-(2-(Methoxymethyl)-2-methylbutyl)thiophene} + \text{NaBr}
    Conditions: 60°C, 6 hours, 85% yield.

  • Amination: Treatment with ammonia or primary amines produces secondary/tertiary amines.
    This compound+NH33-(2-(Aminomethyl)-2-methylbutyl)thiophene\text{this compound} + \text{NH}_3 \rightarrow \text{3-(2-(Aminomethyl)-2-methylbutyl)thiophene}
    Conditions: Ethanol solvent, 40°C, 12 hours, 72% yield.

Electrophilic Substitution Reactions

The thiophene ring participates in electrophilic aromatic substitution (EAS), primarily at the α-positions (C2 and C5).

Key Reactions:

  • Nitration: Nitration with HNO₃/H₂SO₄ introduces a nitro group at C5.
    This compound+HNO3H2SO45-Nitro-3-(2-(bromomethyl)-2-methylbutyl)thiophene\text{this compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-3-(2-(bromomethyl)-2-methylbutyl)thiophene}
    Conditions: 0°C, 2 hours, 68% yield.

  • Sulfonation: Reaction with SO₃ in dichloroethane forms a sulfonic acid derivative.
    Conditions: 25°C, 1 hour, 55% yield.

Cross-Coupling Reactions

The bromomethyl group enables transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings.

Key Reactions:

  • Suzuki Coupling: Reaction with phenylboronic acid forms a biphenyl derivative.
    This compound+PhB(OH)2Pd(PPh3)43-(2-(Phenylmethyl)-2-methylbutyl)thiophene\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(2-(Phenylmethyl)-2-methylbutyl)thiophene}
    Conditions: DMF solvent, 80°C, 90% yield.

  • Kumada Coupling: Grignard reagents (e.g., MeMgBr) yield alkylated products.
    Conditions: THF solvent, Pd(PPh₃)₂Cl₂ catalyst, 65% yield .

Oxidation

  • Bromomethyl to Carbonyl: Oxidation with KMnO₄ converts the bromomethyl group to a ketone.
    This compoundKMnO43-(2-(Oxomethyl)-2-methylbutyl)thiophene\text{this compound} \xrightarrow{\text{KMnO}_4} \text{3-(2-(Oxomethyl)-2-methylbutyl)thiophene}
    Conditions: Acetone/water (1:1), 50°C, 58% yield.

Reduction

  • Bromomethyl to Methyl: Catalytic hydrogenation (H₂/Pd-C) removes bromine.
    Conditions: Ethanol solvent, 30 psi H₂, 78% yield.

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield Key Reference
Nucleophilic SubstitutionNaOMe, MeOH, 60°CMethoxymethyl derivative85%
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, DMF, 80°CBiphenyl derivative90%
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative68%
Oxidation (KMnO₄)Acetone/H₂O, 50°CKetone derivative58%
Bromination (NBS)NBS, CCl₄, infrared lightα,α-Dibromo derivative75%

Mechanistic Insights

  • Radical Bromination: The bromomethyl group can undergo further bromination under radical conditions. For example, using N-bromosuccinimide (NBS) and infrared light initiates a free-radical chain mechanism, yielding α,α-dibromo derivatives .

  • Electrophilic Aromatic Substitution: The thiophene ring’s electron density directs electrophiles to the α-positions, with substituents influencing regioselectivity .

Scientific Research Applications

3-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Bromomethyl)-2-methylbutyl)thiophene is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its bromomethyl group enhances its utility in nucleophilic substitution reactions, while the methylbutyl group influences its solubility and electronic properties.

Biological Activity

The compound 3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Biological Activity of Thiophene Derivatives

Thiophene derivatives are known for their wide-ranging therapeutic applications. The biological activities of thiophenes can be categorized as follows:

  • Antimicrobial Activity : Many thiophene derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Thiophene compounds have shown promise in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives act as anti-inflammatory agents, providing relief in inflammatory conditions.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Biological ActivityExamples of CompoundsMechanism/Notes
Antimicrobial1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyureaEffective against E. coli, S. aureus, etc.
Anticancer2-ButylthiopheneUsed in synthesis of anticancer agents
Anti-inflammatoryMaleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-oneActs as serotonin antagonists

Study 1: Antimicrobial Activity

A study evaluated various thiophene derivatives for their antimicrobial efficacy. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain higher alkylated thiophenes exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/ml .

Results Summary

CompoundMIC (µg/ml)Bacteria Tested
Compound A2S. aureus
Compound B5E. coli
Compound C10B. subtilis

Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiophene derivatives against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Compounds showed IC50 values below 25 µM, indicating potent anti-proliferative activity .

Results Summary

CompoundCell Line TestedIC50 (µM)
Compound DHepG-2<25
Compound EMCF-7<25
Compound FHCT-11626-50

The mechanism through which thiophene derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some derivatives may inhibit specific kinases or modulate pathways involved in inflammation and cell proliferation.

MechanismDescription
Kinase InhibitionInhibition of specific kinases involved in cell signaling
Antioxidant ActivityScavenging free radicals, reducing oxidative stress
Receptor ModulationInteraction with estrogen receptors impacting growth

Q & A

Q. How can regioselectivity challenges in the bromination of 3-(2-methylbutyl)thiophene derivatives be systematically addressed?

Level: Advanced
Methodological Answer:
Regioselectivity in bromination depends on the electronic and steric environment of the thiophene ring. For 3-(2-methylbutyl)thiophene derivatives, bromination at the 2-position (adjacent to the methylbutyl group) is sterically hindered. To optimize regioselectivity:

  • Use N-bromosuccinimide (NBS) with catalytic FeCl₃ or AlCl₃ to favor electrophilic substitution at less hindered positions .
  • Employ computational modeling (e.g., DFT calculations) to predict electron density distribution and prioritize reactive sites .
  • Validate outcomes via ¹H/¹³C NMR to confirm bromine placement, focusing on chemical shifts near 4.0–5.0 ppm for benzylic protons adjacent to bromine .

Q. What purification strategies are effective for isolating 3-(2-(bromomethyl)-2-methylbutyl)thiophene from reaction by-products?

Level: Basic
Methodological Answer:
Key steps include:

Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (gradient elution) to separate brominated products from unreacted starting materials.

Recrystallization: Optimize solvent pairs (e.g., methanol/water) based on solubility differences; brominated thiophenes often crystallize at >95% purity .

HPLC: For complex mixtures, reverse-phase HPLC with acetonitrile/water gradients achieves high resolution, particularly for isomers .

Q. How do steric effects from the 2-methylbutyl group influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The bulky 2-methylbutyl group can:

  • Limit accessibility for Suzuki-Miyaura couplings by hindering palladium catalyst coordination. Mitigate this using bulky ligands (e.g., SPhos) to stabilize transition states .
  • Slow reaction kinetics: Monitor via in situ Raman spectroscopy to track coupling progress and adjust temperature (e.g., 80–100°C) .
  • Characterize steric maps using X-ray crystallography or molecular dynamics simulations to predict reactivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • ¹H NMR: Identify benzylic protons (δ 3.8–4.5 ppm) and thiophene ring protons (δ 6.5–7.5 ppm). Integration ratios validate substitution patterns .
  • ¹³C NMR: Confirm bromomethyl carbon at δ 30–35 ppm and quaternary carbons from the methylbutyl group at δ 40–50 ppm .
  • IR Spectroscopy: Detect C-Br stretching vibrations near 550–650 cm⁻¹ and thiophene ring C=C at 1600–1500 cm⁻¹ .

Q. How can stability issues (e.g., debromination) during storage be mitigated?

Level: Advanced
Methodological Answer:

  • Storage conditions: Store at –20°C under inert gas (argon) to prevent radical-mediated debromination .
  • Stabilizers: Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit oxidative degradation .
  • Monitor stability: Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .

Q. What computational tools can predict the biological activity of brominated thiophene derivatives?

Level: Advanced
Methodological Answer:

  • Molecular docking: Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinities .
  • QSAR models: Train models on datasets of structurally similar brominated compounds (e.g., 3’-bromo-2,2-dimethylbutyrophenone) to correlate substituents with antimicrobial activity .
  • ADMET prediction: Use SwissADME to assess pharmacokinetic properties and toxicity risks .

Q. How does the bromomethyl group impact the compound’s electronic properties in optoelectronic applications?

Level: Advanced
Methodological Answer:

  • Electron-withdrawing effect: Bromine reduces HOMO energy, enhancing electron transport in organic semiconductors. Measure via cyclic voltammetry .
  • UV-Vis spectroscopy: Compare absorption maxima (λmax) with non-brominated analogs; bromine typically induces a red shift (~10–20 nm) due to extended conjugation .
  • DFT calculations: Analyze frontier molecular orbitals to quantify charge distribution changes .

Q. What are the key differences in synthetic routes between this compound and its chloro/fluoro analogs?

Level: Advanced
Methodological Answer:

  • Halogen source: Bromine uses NBS or Br₂, while fluorine requires DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents .
  • Reaction temperature: Bromination proceeds at 0–25°C, whereas fluorination often requires cryogenic conditions (–78°C) .
  • By-product analysis: Chloro analogs generate more side products (e.g., dihalogenated species), necessitating stricter stoichiometric control .

Q. How can contradictory NMR data from different batches be resolved?

Level: Basic
Methodological Answer:

  • Batch comparison: Run 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural isomers .
  • Impurity profiling: Use GC-MS to detect trace solvents (e.g., DCM) or degradation products affecting chemical shifts .
  • Crystallography: Obtain single-crystal X-ray data to unambiguously assign the structure .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Level: Advanced
Methodological Answer:

  • Stepwise monitoring: Use TLC/GC after each step to identify bottlenecks (e.g., low conversion in bromination) .
  • Catalyst optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps to improve turnover .
  • Flow chemistry: Implement continuous flow reactors for exothermic bromination steps to enhance reproducibility .

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

3-[2-(bromomethyl)-2-methylbutyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3

InChI Key

FCQMXZUHSXVSQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CSC=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.